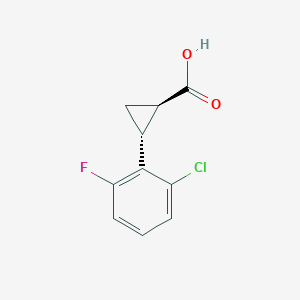

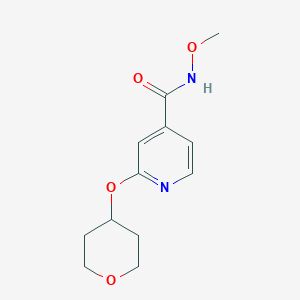

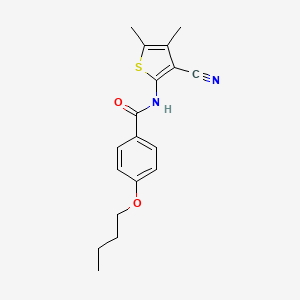

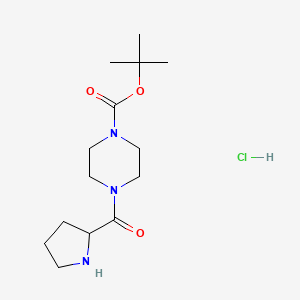

N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The tetrahydropyran ring is a common feature in many organic compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. For instance, tetrahydropyranyl ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, tetrahydropyran has a molecular weight of 116.1583 .

Aplicaciones Científicas De Investigación

Antiallergic Activity

N-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide derivatives have been explored for their antiallergic properties. In a study, certain carboxylic acid and tetrazole analogues exhibited significant antiallergic activity, with some compounds being notably more potent than disodium cromoglycate, a known antiallergic drug. These findings indicate potential therapeutic applications for allergic conditions (A. Nohara et al., 1985).

Catalysis in Organic Synthesis

The compound has been utilized as a catalyst in the green synthesis of pyranopyrazoles, demonstrating its role as a dual and biological organocatalyst. This application underscores its potential in facilitating environmentally friendly chemical reactions (M. Zolfigol et al., 2013).

Antitumor Activity

Derivatives containing the N-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide structure have shown promise in cancer therapy. One study highlighted the synthesis of comenic acid derivatives with isoxazole and isothiazole moieties, which exhibited a synergistic effect with Temobel, a first-line antitumor drug. This suggests potential for these derivatives in enhancing cancer treatment outcomes (A. Kletskov et al., 2018).

Supramolecular Chemistry

In the field of supramolecular chemistry, isonicotinamide has been employed to direct the assembly of copper(II)-carboxylates into infinite 1-D motifs. This application highlights its utility in the design and synthesis of inorganic–organic hybrid materials with potential applications in materials science and nanotechnology (C. Aakeröy et al., 2003).

Role in Cytochrome P-450 Maintenance

Research has indicated that substituted pyridines, including isonicotinamide, can prevent the loss of cytochrome P-450 in cultured rat hepatocytes. This suggests a role in maintaining the functional integrity of this crucial enzyme system, which is vital for drug metabolism and detoxification processes (A. Paine et al., 1980).

Propiedades

IUPAC Name |

N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-16-14-12(15)9-2-5-13-11(8-9)18-10-3-6-17-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPLEQALOHBYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CC(=NC=C1)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(2-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2690034.png)

![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2690040.png)

![2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B2690041.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B2690042.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2690043.png)

![4-chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2690050.png)

![1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone](/img/structure/B2690051.png)